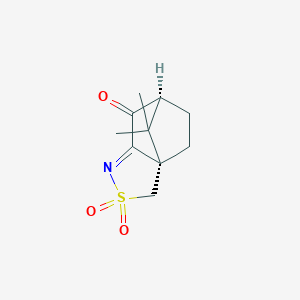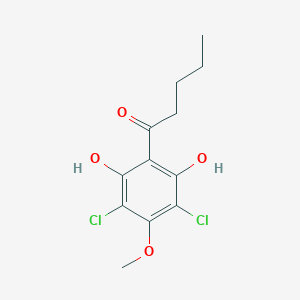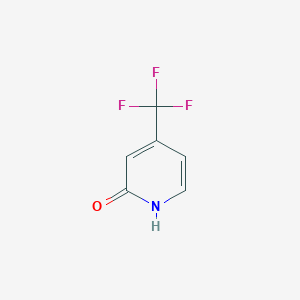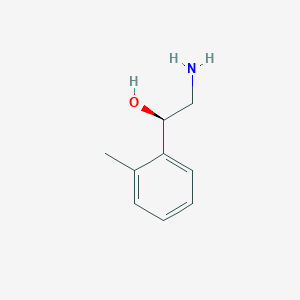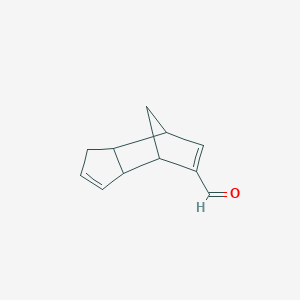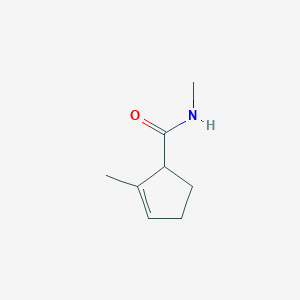
N,2-dimethylcyclopent-2-ene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-dimethylcyclopent-2-ene-1-carboxamide, also known as DMCC, is a cyclic amide compound that has been the subject of scientific research due to its potential applications in various fields. DMCC is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 141.20 g/mol.
Applications De Recherche Scientifique
N,2-dimethylcyclopent-2-ene-1-carboxamide has been studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. N,2-dimethylcyclopent-2-ene-1-carboxamide can be used as a building block in the synthesis of complex organic molecules, such as pharmaceuticals and agrochemicals. It has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. N,2-dimethylcyclopent-2-ene-1-carboxamide can also be used as a monomer in the synthesis of polymers, such as polyamides and polyesters.
Mécanisme D'action
The mechanism of action of N,2-dimethylcyclopent-2-ene-1-carboxamide is not well understood. However, it is believed to act as a nucleophile in organic reactions, due to the presence of the carbonyl group in the molecule. N,2-dimethylcyclopent-2-ene-1-carboxamide has been shown to undergo ring-opening reactions in the presence of acids or bases, leading to the formation of open-chain amides.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of N,2-dimethylcyclopent-2-ene-1-carboxamide. However, it has been shown to exhibit antibacterial and antifungal activity, indicating that it may have potential therapeutic applications. N,2-dimethylcyclopent-2-ene-1-carboxamide has also been shown to exhibit low toxicity in vitro, making it a promising candidate for further studies.
Avantages Et Limitations Des Expériences En Laboratoire
N,2-dimethylcyclopent-2-ene-1-carboxamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. N,2-dimethylcyclopent-2-ene-1-carboxamide is also stable under normal laboratory conditions, making it easy to handle and store. However, N,2-dimethylcyclopent-2-ene-1-carboxamide has limited solubility in water, which can make it difficult to use in aqueous reactions. It is also sensitive to moisture and air, which can affect its stability and reactivity.
Orientations Futures
There are several future directions for research on N,2-dimethylcyclopent-2-ene-1-carboxamide. One area of interest is the development of new synthetic routes for N,2-dimethylcyclopent-2-ene-1-carboxamide, with improved yields and selectivity. Another area of research is the investigation of the antibacterial and antifungal activity of N,2-dimethylcyclopent-2-ene-1-carboxamide, with the aim of developing new antibiotics. N,2-dimethylcyclopent-2-ene-1-carboxamide can also be used as a building block for the synthesis of new materials, such as polymers and nanoparticles. Further studies are needed to fully understand the mechanism of action and potential applications of N,2-dimethylcyclopent-2-ene-1-carboxamide in various fields.
Méthodes De Synthèse
N,2-dimethylcyclopent-2-ene-1-carboxamide can be synthesized using a variety of methods, including the reaction of cyclopentadiene with dimethylamine and subsequent oxidation of the resulting amine. Another method involves the reaction of cyclopentadiene with dimethylcarbamoyl chloride in the presence of a base. The yield of N,2-dimethylcyclopent-2-ene-1-carboxamide can be improved by using a solvent such as acetonitrile or dichloromethane and optimizing the reaction conditions.
Propriétés
Numéro CAS |
118495-19-5 |
|---|---|
Nom du produit |
N,2-dimethylcyclopent-2-ene-1-carboxamide |
Formule moléculaire |
C8H13NO |
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
N,2-dimethylcyclopent-2-ene-1-carboxamide |
InChI |
InChI=1S/C8H13NO/c1-6-4-3-5-7(6)8(10)9-2/h4,7H,3,5H2,1-2H3,(H,9,10) |
Clé InChI |
KUGODMDCWFRTBS-UHFFFAOYSA-N |
SMILES |
CC1=CCCC1C(=O)NC |
SMILES canonique |
CC1=CCCC1C(=O)NC |
Synonymes |
2-Cyclopentene-1-carboxamide,N,2-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methylfuro[3,2-c]pyridine](/img/structure/B44811.png)
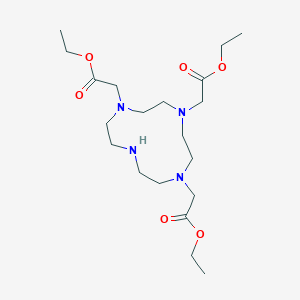
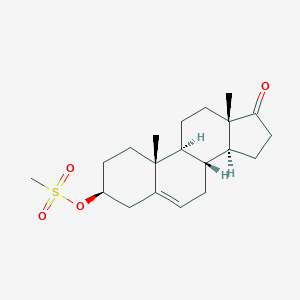
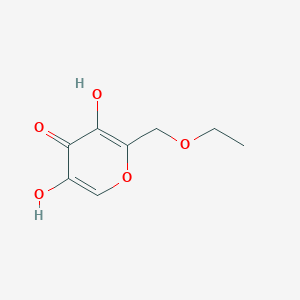
![3-(4-hydroxy-3-iodophenyl)-N-[3-[(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-propylamino]propyl]propanamide](/img/structure/B44819.png)
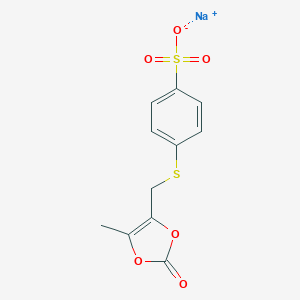
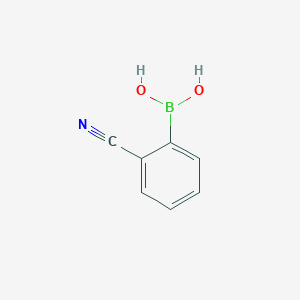
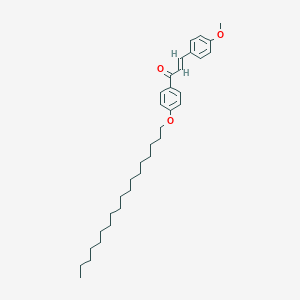
![[2,3'-Bipyridin]-6'(1'H)-one](/img/structure/B44829.png)
